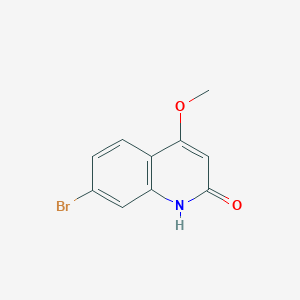
7-bromo-4-methoxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-4-methoxyquinolin-2(1H)-one is a chemical compound with the molecular formula C10H7BrNO2. It is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The exact mechanism of action of 7-bromo-4-methoxyquinolin-2(1H)-one is not fully understood. However, studies have shown that this compound acts by inducing apoptosis, or programmed cell death, in cancer cells. It is believed that this compound may target specific signaling pathways that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects on cancer cells, 7-bromo-4-methoxyquinolin-2(1H)-one has also been found to exhibit a range of other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II. It has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-bromo-4-methoxyquinolin-2(1H)-one in lab experiments is its ability to selectively target cancer cells. This makes it a valuable tool for researchers studying cancer biology and developing new cancer treatments. However, one limitation of this compound is its potential toxicity to healthy cells. Careful dosing and monitoring is required to minimize the risk of adverse effects.
Future Directions
There are many potential future directions for research on 7-bromo-4-methoxyquinolin-2(1H)-one. One area of interest is in the development of new cancer treatments that target specific signaling pathways involved in cancer cell growth and survival. Another area of research is in the development of new anti-inflammatory agents that can be used to treat a range of inflammatory conditions. Additionally, this compound may be useful as a tool for studying the mechanisms of various biological processes, including apoptosis and oxidative stress.
Synthesis Methods
The synthesis of 7-bromo-4-methoxyquinolin-2(1H)-one can be achieved through a number of methods, including the reaction of 4-methoxyaniline with 2-bromoacetophenone in the presence of a base such as sodium hydroxide. This reaction results in the formation of the intermediate 4-methoxy-N-(2-oxo-2-phenylethyl)aniline, which can be further reacted with acetic anhydride to yield the final product.
Scientific Research Applications
7-bromo-4-methoxyquinolin-2(1H)-one has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits cytotoxic effects on a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition to its potential as a cancer treatment, this compound has also been studied for its potential use as an anti-inflammatory agent and as a tool for studying the mechanisms of various biological processes.
properties
IUPAC Name |
7-bromo-4-methoxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-9-5-10(13)12-8-4-6(11)2-3-7(8)9/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMKEIZCPSXQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC2=C1C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-4-methoxyquinolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide](/img/structure/B2899883.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2899885.png)
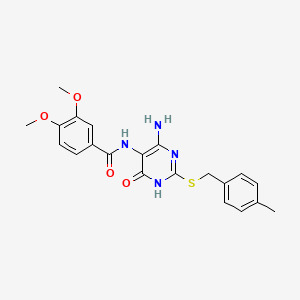
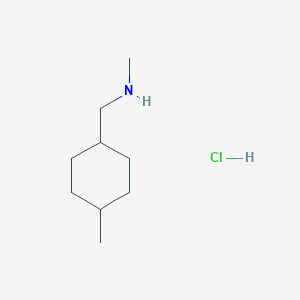
![1-(2,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2899893.png)
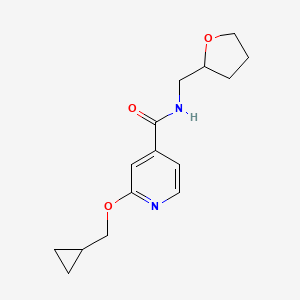
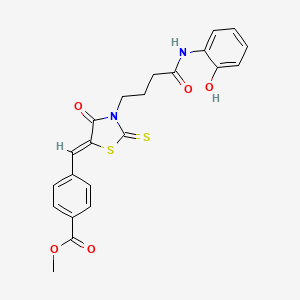

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide](/img/structure/B2899898.png)
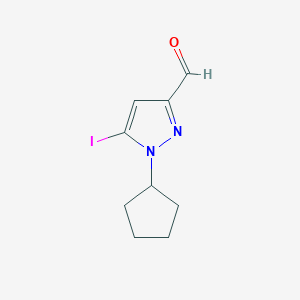
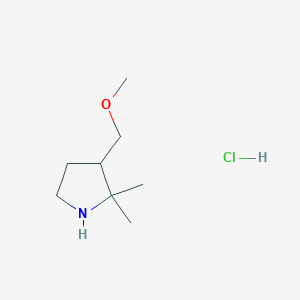
![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2899901.png)
![(5-Methylpyrazin-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2899902.png)
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbaldehyde](/img/structure/B2899903.png)